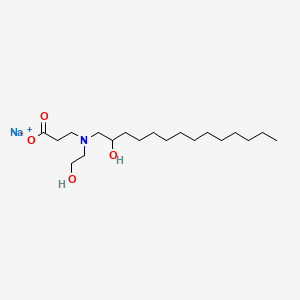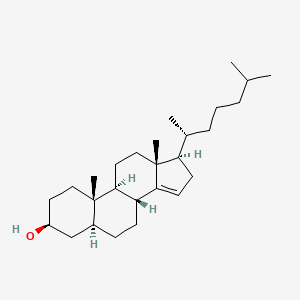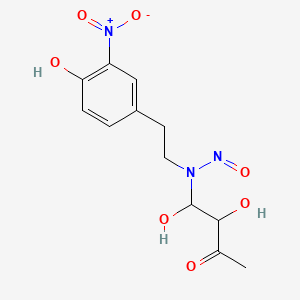
N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by nitrosation and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are employed for nitrosation reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the hydroxyl and nitro groups contribute to its reactivity and ability to participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxy-2-butanone: Shares similar hydroxyl groups but lacks the nitroso and nitro functionalities.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone: Contains a methoxy group instead of a nitro group, leading to different chemical properties.
Acetoin (3-Hydroxy-2-butanone): A simpler structure with fewer functional groups, used in flavor and fragrance industries.
Uniqueness
2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- is unique due to its combination of hydroxyl, nitroso, and nitro groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
171828-11-8 |
|---|---|
Molekularformel |
C12H15N3O7 |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
N-(1,2-dihydroxy-3-oxobutyl)-N-[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrous amide |
InChI |
InChI=1S/C12H15N3O7/c1-7(16)11(18)12(19)14(13-20)5-4-8-2-3-10(17)9(6-8)15(21)22/h2-3,6,11-12,17-19H,4-5H2,1H3 |
InChI-Schlüssel |
ATSJJPKTXXFWFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(N(CCC1=CC(=C(C=C1)O)[N+](=O)[O-])N=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



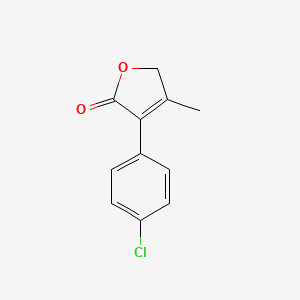
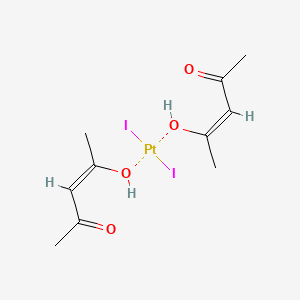

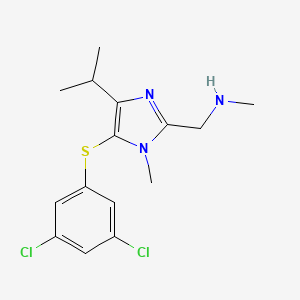
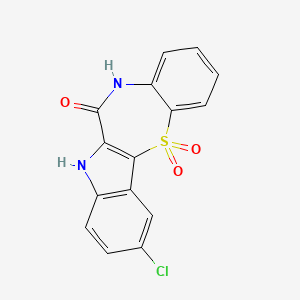
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)

